Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
“Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate” is a chemical compound with the molecular formula C13H13NO4 . It is related to a group of compounds that have shown potent anticonvulsant properties . The compound can also be used in the synthesis of a series of biologically active molecules .
Molecular Structure Analysis
The molecular structure of “Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate” consists of 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI code for the compound is 1S/C13H13NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-6H,2,7-8H2,1H3
.
Chemical Reactions Analysis
The specific chemical reactions involving “Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate” are not detailed in the sources retrieved. However, related compounds have been used in various chemical reactions, such as the synthesis of biologically active molecules .
Physical And Chemical Properties Analysis
“Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate” has a molecular weight of 247.25 g/mol . The compound has a melting point of 160 - 161 degrees Celsius . Other physical and chemical properties such as solubility, density, and boiling point are not provided in the sources retrieved.
Scientific Research Applications
Anticonvulsant Research
The compound has been used in the synthesis of new anticonvulsants . A focused series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties were discovered . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound .
Pain Management
The compound has shown potential in pain management . It was proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Inhibition of Calcium Currents
The compound has been found to inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This mechanism of action could have implications in various neurological disorders.
Metabolic Stability
The compound has shown high metabolic stability on human liver microsomes . This property is crucial for the development of new drugs.
Negligible Hepatotoxicity
The compound has demonstrated negligible hepatotoxicity . This makes it a safer option for drug development.
Weak Inhibition of Cytochrome P450 Isoforms
The compound has shown relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . This property reduces the risk of drug-drug interactions.
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to improve monoclonal antibody production in chinese hamster ovary cells . This suggests that Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate may also interact with cellular processes related to protein production.
Mode of Action
The related compound mentioned above was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate may have a similar effect on cellular metabolism.
Biochemical Pathways
The related compound was found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests that Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate may also influence glycosylation pathways.
Result of Action
The related compound was found to increase monoclonal antibody production , suggesting that Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate may have a similar effect.
Safety and Hazards
The safety and hazards associated with “Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate” are not detailed in the sources retrieved. However, related compounds have shown a favorable safety profile in preclinical studies .
Future Directions
The future directions for “Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate” and related compounds involve further preclinical development due to their promising in vivo activity profile and drug-like properties . There is a continuous demand for new, more effective, and safer therapeutics, especially in the field of epilepsy treatment .
properties
IUPAC Name |
ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-6H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNSWUCREVARSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374469 |
Source
|
Record name | Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate | |
CAS RN |
92634-76-9 |
Source
|
Record name | Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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